Cas no 74536-43-9 (2-Benzamido-2-phenylacetic Acid)

2-Benzamido-2-phenylacetic acid is a synthetic organic compound featuring both benzamido and phenylacetic acid functional groups. Its structure lends itself to applications in pharmaceutical intermediates and organic synthesis, where it serves as a versatile building block for more complex molecules. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of chemical reactions, including amidation and esterification. Its dual functional groups enable selective modifications, making it valuable for research in medicinal chemistry and drug development. The product is typically characterized by high purity, ensuring reliable performance in synthetic workflows. Proper handling and storage are recommended to maintain its integrity.
2-Benzamido-2-phenylacetic Acid structure
74536-43-9 structure
商品名:2-Benzamido-2-phenylacetic Acid
CAS番号:74536-43-9
MF:C15H13NO3
メガワット:255.2686
MDL:MFCD00666894
CID:562852
PubChem ID:4422109

2-Benzamido-2-phenylacetic Acid 化学的及び物理的性質

名前と識別子

    • 2-Benzamido-2-phenylacetic acid
    • (Benzoylamino)(phenyl)acetic acid
    • N-BENZOYLPHENYLGLYCINE
    • 2-(benzoylamino)-2-phenylacetic acid
    • 2-phenyl-2-(phenylformamido)acetic acid
    • phenyl[(phenylcarbonyl)amino]acetic acid
    • SMR000126722
    • MLS000544965
    • (2R)-2-benzamido-2-phenylacetic acid
    • Bionet2_001416
    • MLS002206396
    • (Benzoylamino)phenylacetic acid
    • phenyl(phenylformamido)acetic acid
    • HMS1368A08
    • AL
    • 74536-43-9
    • Z85968888
    • F17497
    • J-501792
    • ACDLFRQZDTZESK-UHFFFAOYSA-N
    • BENZOYLAMINO-PHENYL-ACETIC ACID
    • AKOS016340002
    • DTXSID50403128
    • MFCD00666894
    • CHEMBL1722404
    • 29670-63-1
    • AKOS000264476
    • SR-01000309093
    • SCHEMBL1649573
    • benzeneacetic acid, .alpha.-(benzoylamino)-
    • EN300-24233
    • FT-0683657
    • alpha-(Benzoylamino)benzeneacetic acid
    • CS-0149807
    • 3J-319S
    • SR-01000309093-1
    • benzeneacetic acid, alpha-(benzoylamino)-
    • ALBB-012976
    • STK895673
    • 2-Benzamido-2-phenylacetic Acid
    • MDL: MFCD00666894
    • インチ: 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
    • InChIKey: ACDLFRQZDTZESK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 255.09000
  • どういたいしつりょう: 255.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • PSA: 66.40000
  • LogP: 2.63320

2-Benzamido-2-phenylacetic Acid セキュリティ情報

  • 危険レベル:IRRITANT

2-Benzamido-2-phenylacetic Acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Benzamido-2-phenylacetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM160940-25g
(Benzoylamino)(phenyl)acetic acid
74536-43-9 98%
25g
$*** 2023-05-29
Chemenu
CM160940-100g
(Benzoylamino)(phenyl)acetic acid
74536-43-9 98%
100g
$*** 2023-05-29
eNovation Chemicals LLC
Y1046594-1g
2-Benzamido-2-phenylacetic acid
74536-43-9 98%
1g
$55 2024-06-07
TRC
B208303-50mg
2-Benzamido-2-phenylacetic Acid
74536-43-9
50mg
$ 65.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B844281-10g
2-Benzamido-2-phenylacetic acid
74536-43-9 98%
10g
113.00 2021-05-17
Aaron
AR005BG9-1g
2-Benzamido-2-phenylacetic acid
74536-43-9 98%
1g
$12.00 2025-02-11
abcr
AB299776-10g
2-(Benzoylamino)-2-phenylacetic acid, 95% (Bz-DL-Phg-OH); .
74536-43-9 95%
10g
€117.60 2024-04-16
1PlusChem
1P005B7X-10g
2-Benzamido-2-phenylacetic acid
74536-43-9 98%
10g
2024-04-21
abcr
AB299776-100g
2-(Benzoylamino)-2-phenylacetic acid, 95% (Bz-DL-Phg-OH); .
74536-43-9 95%
100g
€333.70 2024-04-16
A2B Chem LLC
AC47021-1g
(Benzoylamino)(phenyl)acetic acid
74536-43-9 98%
1g
$28.00 2024-04-19

2-Benzamido-2-phenylacetic Acid 関連文献

2-Benzamido-2-phenylacetic Acidに関する追加情報

Introduction to 2-Benzamido-2-phenylacetic Acid (CAS No. 74536-43-9)

2-Benzamido-2-phenylacetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 74536-43-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its benzamido and phenylacetic acid functional groups, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural framework of this compound, featuring a benzoylamide moiety linked to a phenylacetic acid backbone, positions it as a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-Benzamido-2-phenylacetic Acid can be represented as C14H13N1O2. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its unique reactivity and interaction with biological targets. Specifically, the benzamido group (-CONHC6H5) imparts a certain level of rigidity and hydrogen bonding capability, while the phenylacetic acid moiety (-CH2-COOH) introduces both lipophilic and acidic properties. This balance makes it an attractive scaffold for designing molecules with specific pharmacological profiles.

In recent years, 2-Benzamido-2-phenylacetic Acid has been extensively studied for its potential in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, including inflammation, blood clotting, and cancer progression. By designing molecules that selectively inhibit specific proteases, researchers aim to develop treatments for a wide range of diseases. The benzamido group in 2-Benzamido-2-phenylacetic Acid is particularly well-suited for this purpose, as it can mimic the transition state of peptide bond hydrolysis, thereby acting as a potent inhibitor.

Moreover, the phenylacetic acid moiety offers additional opportunities for structural modification. Researchers have explored derivatives of this compound that incorporate various substituents at different positions on the benzene ring and the acetic acid side chain. These modifications have led to the discovery of several compounds with enhanced binding affinity and improved pharmacokinetic properties. For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against caspase enzymes, which are key mediators of apoptosis (programmed cell death). This has opened up new avenues for developing treatments for neurodegenerative diseases and cancer.

The versatility of 2-Benzamido-2-phenylacetic Acid extends beyond protease inhibition. It has also been investigated as a precursor in the synthesis of non-peptide mimetics—small molecules that mimic the biological activity of peptides without their drawbacks. Non-peptide mimetics are particularly valuable in drug development because they often exhibit better oral bioavailability and metabolic stability compared to peptides. Several research groups have reported the use of 2-Benzamido-2-phenylacetic Acid in generating novel compounds that target receptors such as G protein-coupled receptors (GPCRs) and ion channels. These receptors are involved in numerous physiological processes and are key targets for many therapeutic interventions.

In addition to its role in drug discovery, 2-Benzamido-2-phenylacetic Acid has found applications in materials science and catalysis. Its unique structural features make it an interesting candidate for designing organic catalysts or ligands that can facilitate various chemical transformations. For example, derivatives of this compound have been used as chiral auxiliaries or ligands in asymmetric synthesis, where they help achieve high enantioselectivity in catalytic reactions. This underscores the broad utility of 2-Benzamido-2-phenylacetic Acid across different scientific disciplines.

The synthesis of 2-Benzamido-2-phenylacetic Acid itself is another area where innovation continues to thrive. Traditional synthetic routes often involve multi-step processes that require expensive reagents or harsh conditions. However, recent advances in synthetic methodology have made it possible to produce this compound more efficiently and sustainably. For instance, catalytic methods using transition metals have been developed to streamline the formation of key bonds in its structure. These improvements not only reduce costs but also minimize waste generation, aligning with green chemistry principles.

The impact of 2-Benzamido-2-phenylacetic Acid on academic research cannot be overstated. It serves as a cornerstone molecule for numerous studies aimed at understanding fundamental biological processes and developing innovative therapeutics. As research progresses, it is likely that new applications and derivatives will continue to emerge, further solidifying its importance in chemical biology and medicinal chemistry.

In conclusion, 74536-43-9 plays a pivotal role in modern chemical research due to its structural complexity and functional diversity。 Its applications span from drug development to materials science,making it an indispensable tool for scientists across various disciplines。 As our understanding of molecular interactions deepens,the potential uses for this compound are expected to expand even further,driving innovation and discovery in the years to come。

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